3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)15-6-4-13(5-7-15)17-23(8-9-25-17)16(24)14-3-1-2-12(10-14)11-22/h1-7,10,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRLRPNGIWMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CC(=C2)C#N)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach is the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF) to form the thiazolidine ring . The trifluoromethyl group can be introduced through radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound.
Scientific Research Applications
3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural motifs with agrochemical metabolites and pharmaceuticals, particularly those containing benzonitrile and trifluoromethylphenyl groups. Below is a comparative analysis:
Key Structural Analogues
4-{2-Oxo-2-[3-(Trifluoromethyl)phenyl]ethyl}-benzonitrile
- Structure : Contains an ethyl-ketone linker between the 3-(trifluoromethyl)phenyl group and benzonitrile.
- Role : Metabolite of metaflumizone, a pesticide.
- Key Differences :
- Lacks the thiazolidine ring, reducing conformational rigidity.
- Positional isomerism: Trifluoromethyl group at the 3-position of the phenyl ring vs. 4-position in the target compound.
Mandipropamid
- Structure : A mandelic acid derivative with chlorinated aromatic groups.
- Role : Fungicide targeting oomycetes.
- Key Differences : Absence of benzonitrile and thiazolidine systems; relies on amide and chloro-substituted phenyl groups for activity.
Prothioconazole
- Structure : Triazole fungicide with a chlorinated cyclopropane group.
- Key Differences : Features a 1,2,4-triazole ring instead of thiazolidine; targets fungal cytochrome P450 enzymes.
Comparative Data Table
Research Findings
Thiazolidine vs. Ethyl-Ketone Linkers: The thiazolidine ring in the target compound may confer enhanced metabolic stability compared to the ethyl-ketone linker in the metaflumizone metabolite. The 4-position of the trifluoromethyl group (target compound) vs. 3-position (metaflumizone metabolite) could alter binding affinity to biological targets due to steric and electronic effects.
Benzonitrile Derivatives in Agrochemicals :
- Benzonitrile-containing compounds often act as enzyme inhibitors (e.g., binding to cytochrome P450 in fungi). The target compound’s benzonitrile group may facilitate similar interactions .
Synthetic Considerations :
- Synthesis of analogous benzonitrile derivatives frequently employs polar aprotic solvents (e.g., DCE/DMF mixtures) and acid catalysts, as seen in related syntheses .
Biological Activity
Overview
3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile is a complex organic compound known for its unique structural features, including a thiazolidine ring and a trifluoromethyl group. These characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : 3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbonyl]benzonitrile
- Molecular Formula : C18H13F3N2OS
- CAS Number : 2034286-88-7
Antimicrobial Properties
Research indicates that compounds with thiazolidine structures often exhibit antimicrobial activity. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. In vitro studies have shown that derivatives of thiazolidines can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
The compound's anticancer potential has been explored in several studies. For instance, thiazolidine derivatives have demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary data suggest that this compound may inhibit specific cancer cell lines, although detailed IC50 values and mechanisms remain to be fully elucidated.
Anti-inflammatory Effects
Thiazolidine derivatives are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study conducted on similar thiazolidine compounds revealed that some derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Anticancer Activity :
- In vitro assays showed that related thiazolidine compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one compound demonstrated an IC50 value of 15 µM against MCF-7 cells.
-
Anti-inflammatory Mechanism :
- Research indicated that thiazolidine derivatives could inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses. This suggests a potential therapeutic role for this compound in treating chronic inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50/EC50 Values | Notes |
|---|---|---|---|
| 3-(4-Bromophenyl)-2-(4-(Dimethylamino)phenyl)thiazolidin-4-one | Anticancer | IC50 = 10 µM | Potent against various cancer cell lines |
| 2-[4-Chloro-3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | Antiviral | EC50 = 0.35 µM | Effective against viral infections |
| 5-Methyl-2-thiazolidinone | Antimicrobial | MIC = 64 µg/mL | Broad-spectrum activity |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 3-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)benzonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions. A key intermediate is 4-fluoro-2-(trifluoromethyl)benzonitrile , which undergoes nucleophilic substitution with heterocyclic amines (e.g., thiazolidine derivatives) under basic conditions . For example, in analogous syntheses (e.g., compound 13-1 in ), yields depend on temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants. Catalytic bases like NaH or K₂CO₃ enhance reactivity . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound.
Q. Q2. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR (¹H/¹³C/¹⁹F): Essential for confirming the trifluoromethyl group (-CF₃) and thiazolidine ring protons. ¹⁹F NMR is particularly sensitive to electronic effects from the nitrile (-CN) and carbonyl groups .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., expected m/z for C₁₈H₁₂F₃N₂OS: ~383.07) .
- IR Spectroscopy: Detects carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
Q. Q3. What computational methods can predict the compound’s reactivity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT): Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
- Molecular Docking: Screens interactions with biological targets (e.g., enzymes with thiazolidine-binding pockets) using software like AutoDock Vina .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
- Dose-Response Analysis: Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
- Assay Validation: Use positive controls (e.g., known thiazolidine-based inhibitors) and replicate under standardized conditions (pH, temperature) .
- Metabolite Profiling: LC-MS/MS can detect degradation products that may interfere with activity measurements .
Q. Q5. What strategies improve the compound’s metabolic stability without compromising its bioactivity?
Methodological Answer:
- Isosteric Replacement: Substitute the nitrile (-CN) with a bioisostere like a tetrazole to reduce CYP450-mediated oxidation .
- Prodrug Design: Mask the carbonyl group with a labile ester moiety, enhancing solubility and delaying metabolism .
- Structure-Activity Relationship (SAR) Studies: Systematically modify the thiazolidine ring (e.g., methyl substituents) to balance lipophilicity and metabolic half-life .
Q. Q6. How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., in vivo models)?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .
- Knockout Models: Use CRISPR-edited cell lines or transgenic animals to confirm target specificity .
- Biomarker Analysis: Quantify downstream biomarkers (e.g., inflammatory cytokines for immunomodulatory targets) using ELISA or qPCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
